molecular formula C7H7ClFN B1333403 4-Chloro-2-fluorobenzylamine CAS No. 72235-57-5

4-Chloro-2-fluorobenzylamine

Cat. No. B1333403
CAS RN: 72235-57-5
M. Wt: 159.59 g/mol
InChI Key: ODMMHGMIZYLHNN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 and is typically in a liquid form . It is used as a primary and secondary intermediate, and also as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluorobenzylamine is 1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzylamine is a clear liquid . It is stored at ambient temperature . The density is approximately 1.3 g/mL . The boiling point is around 216.2°C at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition

4-Chloro-2-fluorobenzylamine Hydrochloride has been investigated for its ability to inhibit corrosion in mild steel within HCl media. The study demonstrated that this compound is an effective corrosion inhibitor, particularly at higher concentrations and lower temperatures. The presence of chlorine, fluorine, and the H2N group in its structure was found to be crucial in forming a protective film layer on the metal surface, thereby preventing corrosion (Hussein, 2015).

Supramolecular Assemblies

Research on 4-fluorobenzylamine, a closely related compound, has shown its importance in forming supramolecular salts through self-assembly with halide ions or metal chloride. This process leverages strong hydrogen bonds and weak intermolecular interactions, essential for creating diverse supramolecular architectures, which can be significant in various scientific fields (Wang, Ding, Li, & Huang, 2015).

Synthesis of Pharmaceuticals

4-Chloro-2-fluorobenzylamine derivatives have been utilized in the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate in producing mosapride, a gastroprokinetic agent. This synthesis involves specific chemical reactions that yield high enantiomeric excess, demonstrating the compound's role in creating pharmaceutical intermediates (Kato, Morie, Harada, & Matsumoto, 1994).

Radiolabeling for Medical Imaging

4-[18F]-Fluorobenzylamine, a variant of 4-Chloro-2-fluorobenzylamine, has been used in labeling proteins with the positron-emitting nuclide 18F, preserving immunoreactivity. This method is potentially valuable for labeling monoclonal antibodies and other proteins and peptides with 18F, useful in medical imaging techniques like PET scans (Garg, Garg, & Zalutsky, 1991).

Automated Synthesis in Nuclear Medicine

The automated synthesis of 4-[18F]fluorobenzylamine, a related compound, showcases its importance in nuclear medicine. It serves as a versatile building block for developing novel 18F-labeled compounds, crucial in the field of positron emission tomography (PET) imaging (Way & Wuest, 2013).

Influence on Molecular Flexibility

Research on 2-fluorobenzylamine, another variant, has revealed that ring fluorination significantly affects the molecule's structural and dynamical properties. This insight is valuable for understanding molecular flexibility, which can be critical in designing more efficient pharmaceuticals and materials (Calabrese, Maris, Evangelisti, Caminati, & Melandri, 2013).

Safety And Hazards

4-Chloro-2-fluorobenzylamine is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMMHGMIZYLHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369286
Record name 4-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzylamine

CAS RN

72235-57-5
Record name 4-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RAH AL-UQAILY - Research Journal of Science & IT …, 2015 - researchgate.net
… 21cm were used in the testswith 1M HCl with the five different concentrations 100,150,200,250 and 300 ppm of 4Chloro-2-fluorobenzylamine Hydrochloride (Purity, 97 %) used as …
Number of citations: 8 www.researchgate.net
M Zhang, M Li, X You, Z Wei, W Rao, L Wang… - Journal of Solid State …, 2021 - Elsevier
… first time, we successfully obtained a 2D metal halide perovskite compound [4-Cl-2-FBA] 2 PbBr 4 (1) by reactions of lead bromide with two equivalents of 4-chloro-2-fluorobenzylamine […
Number of citations: 8 www.sciencedirect.com
M Kazusaki, T Yamaguchi - CHROMATOGRAPHY-TOKYO-SOCIETY …, 2006 - chromsoc.jp
… (Figure 1) used in this study were 3−bromobenzylamine, 4−bromobenzylamine, 3−bromo−4−fluorobenzylamine, 5−bromo−2−fluorobenzylamine, 4−chloro−2−fluorobenzylamine from …
Number of citations: 5 www.chromsoc.jp
HA Awad, RAH Al-Uqaily… - Journal of Xidian …, 2020 - researchgate.net
… Investigator [11] , studied and investigated inhibition by 4-Chloro-2-fluorobenzylamine Hydrochloride for corrosion of mild steel in HCl acid with inhibiting concentrations 100-300 ppm …
Number of citations: 15 www.researchgate.net
R Petrelli, M Scortichini, S Kachler… - Journal of medicinal …, 2017 - ACS Publications
… Reaction of 18 with 4-chloro-2-fluorobenzylamine hydrochloride (1.1 mmol) and TEA (3.1 mmol) for 8 h followed by deprotection gave 16, which was purified by chromatography on a …
Number of citations: 19 pubs.acs.org
RAH Al-Uqaily, SAH Al-Bayaty, AA Khadom… - Journal of Molecular …, 2022 - Elsevier
The current study looked at the inhibition performance of 4-Methoxyphenethylamine (MPTA) in 1 M HCl. Besides the experimental investigation, a theoretical and mathematical attempt …
Number of citations: 6 www.sciencedirect.com
B Jasim - Solid State Technology, 2020 - researchgate.net
concentrations from inhibitor several in were used gas 2 H Techniques lost weight and revolution of 100-400 ppm in different temperatures from 30-50 C for kinetics study corrosion of …
Number of citations: 4 www.researchgate.net
RAH Al-Uqaily, AM Rheima, SH Jaber… - AIP Conference …, 2022 - pubs.aip.org
In this project, inhibitor Nano complex of zinc ion (II) with theophylline [Zn (THP) 2 (H2O) 4] was prepared by sonochemical method according to the modified process. The average …
Number of citations: 2 pubs.aip.org
RAH Al-Uqaily, SA Al-Bayaty, AG Sager - Journal of Southwest Jiaotong …, 2020 - jsju.org
This research studied inhibition and adsorption using thiosol-2-carboxylic acid as an anti-corrosive for copper in an acidic environment. The aim of the study was to evaluate the …
Number of citations: 1 jsju.org
RAH Al-Uqaily, SA Al-Bayaty… - Journal of Southwest …, 2020 - jsju.org
In this paper, a study of kinetics and inhibition efficiency by isoquinoline-5-carboxaldehyde of carbon steel corrosion in hydrochloric acid is conducted. The method of weight loss and …
Number of citations: 2 jsju.org

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